molecular formula C15H13NO B1640934 7-methoxy-2-phenyl-1H-indole CAS No. 66354-88-9

7-methoxy-2-phenyl-1H-indole

Cat. No.: B1640934
CAS No.: 66354-88-9
M. Wt: 223.27 g/mol
InChI Key: CUBOZKCOLUQJMH-UHFFFAOYSA-N
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Description

7-Methoxy-2-phenyl-1H-indole is a chemical compound with the CAS Number: 66354-88-9 . It has a molecular weight of 223.27 and its IUPAC name is this compound . It is a light yellow solid .


Synthesis Analysis

The synthesis of 2-phenyl indole involves the reaction of acetophenone and phenyl hydrazine in the presence of acid to get acetophenone phenylhydrazone . The acetophenone and phenylhydrazone undergoes Fischer indole cyclization reaction in the presence of acid to get 2-phenylindole .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C15H13NO . The InChI code for this compound is 1S/C15H13NO/c1-17-14-9-5-8-12-10-13 (16-15 (12)14)11-6-3-2-4-7-11/h2-10,16H,1H3 .


Chemical Reactions Analysis

Indole derivatives, including this compound, have been used in multicomponent reactions for the synthesis of a variety of heterocyclic compounds . They are important types of molecules and natural products and play a main role in cell biology .


Physical and Chemical Properties Analysis

This compound is a light yellow solid . It has a molecular weight of 223.27 and its IUPAC name is this compound . The InChI code for this compound is 1S/C15H13NO/c1-17-14-9-5-8-12-10-13 (16-15 (12)14)11-6-3-2-4-7-11/h2-10,16H,1H3 .

Scientific Research Applications

  • Anti-Inflammatory Applications : Indole derivatives have been studied for their anti-inflammatory properties. For instance, certain compounds derived from the reaction of indole with substituted aldehydes demonstrated significant anti-inflammatory activity. Notably, compounds like 3,3'-([1,1'-biphenyl]-4-ylmethylene)bis(1H-indole) and 3,3'-((5-methylpyridin-2-yl)methylene)bis(1H-indole) were found to be potent in this regard. Additionally, indole-based chalcones were investigated for their effectiveness against inflammation, with specific compounds showing promising results in reducing edema in experimental models​​.

  • Cancer Research : Indole derivatives have been explored as potential anticancer agents. Research has shown that certain 2-phenylindole derivatives exhibit promising anticancer activities against various cancer cell lines, including melanoma and lung and breast cancer cells. This research underscores the relevance of indole scaffolds in developing new anticancer therapeutics. The anticancer potential of these compounds is attributed to their ability to act as covalent inhibitors of specific cancer-related proteins and enzymes​​.

  • Inhibition of Reactive Oxygen Species (ROS) Generation : Indole compounds have been studied for their role in inhibiting the generation of reactive oxygen species and nitric oxide, particularly in response to certain stimuli like lipopolysaccharides. This property is crucial in the context of inflammatory diseases and conditions characterized by oxidative stress. One specific compound, (E)-1-((1H-indol-3-yl)methylene)-2-phenylhydrazine, was noted for its effectiveness in scavenging free radicals without causing cytotoxicity​​.

Safety and Hazards

While specific safety and hazard information for 7-methoxy-2-phenyl-1H-indole is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Biochemical Analysis

Biochemical Properties

7-Methoxy-2-phenyl-1H-indole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit tobacco cell growth, an effect that can be partially reversed by indole and tryptophan . This suggests that this compound may interact with enzymes involved in tryptophan metabolism or signaling pathways influenced by indole derivatives.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of tobacco cells . This inhibition indicates that this compound may interfere with cellular processes essential for cell proliferation and survival.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can maintain their biological activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. The threshold effects and toxicological profile of this compound need to be thoroughly studied to determine its safe and effective dosage range .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a crucial role in their biotransformation . The metabolic flux and levels of metabolites resulting from the metabolism of this compound need to be characterized to understand its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for predicting its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The precise subcellular localization of this compound and its impact on cellular processes need further exploration .

Properties

IUPAC Name

7-methoxy-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-17-14-9-5-8-12-10-13(16-15(12)14)11-6-3-2-4-7-11/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBOZKCOLUQJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305417
Record name 1H-Indole, 7-methoxy-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66354-88-9
Record name 1H-Indole, 7-methoxy-2-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66354-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 7-methoxy-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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